5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, the compound can disrupt the cell cycle and potentially induce cell death .
Mode of Action
This binding inhibits the enzyme’s activity, preventing it from phosphorylating other proteins that are necessary for cell cycle progression .
Biochemical Pathways
The inhibition of Chk1 affects several biochemical pathways. Most notably, it disrupts the DNA damage response pathway. Under normal conditions, Chk1 is activated in response to DNA damage and helps to halt the cell cycle, allowing time for DNA repair. By inhibiting Chk1, this compound prevents the cell cycle arrest, leading to the accumulation of DNA damage and potentially cell death .
Result of Action
The inhibition of Chk1 by this compound leads to the disruption of the cell cycle and the accumulation of DNA damage. This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also target Chk1 could potentially affect the efficacy of this compound. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known to interact with the Serine/threonine-protein kinase Chk1 in humans . This interaction suggests that the compound may play a role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Molecular Mechanism
The molecular mechanism of action of 5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide is not well-defined . It is known to interact with the Serine/threonine-protein kinase Chk1, suggesting a potential role in cell cycle regulation and DNA repair
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings . Future studies should focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Biological Activity
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring and a thiazolo[5,4-c]azepine moiety. Its molecular formula is C12H14N4O2S, and it possesses a molecular weight of approximately 270.34 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C12H14N4O2S |
Molecular Weight | 270.34 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar compounds possess significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions and apoptosis in targeted cells.
- Cytotoxicity : Studies suggest that the compound may induce cytotoxic effects in cancer cell lines by triggering apoptotic pathways, although specific pathways remain to be fully elucidated.
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of related compounds against various bacterial strains. Results indicated that modifications to the thiazolo structure enhanced antimicrobial activity significantly compared to non-modified analogs .
- Cytotoxicity in Cancer Cells : In vitro tests demonstrated that the compound exhibited cytotoxic effects on several human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Disruption of metabolic pathways | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Synthesis Methods
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Key steps include:
- Formation of the Thiazolo Ring : Utilizing cyclization reactions between appropriate thioketones and amines.
- Pyrrolidine Integration : Employing nucleophilic substitution reactions to incorporate the pyrrolidine moiety into the thiazolo framework.
- Carboxamide Formation : Finalizing the structure through carboxamide formation via reaction with suitable amides or acid chlorides.
Properties
IUPAC Name |
5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-8-4-3-7(14-8)10(18)16-12-15-6-2-1-5-13-11(19)9(6)20-12/h7H,1-5H2,(H,13,19)(H,14,17)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJRIDFAKKBZDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.